(+/-)-Hexanoylcarnitine chloride

Description

DL-Caproylcarnitine chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in formulations requiring emulsification or dispersion.

Properties

CAS No. |

14919-34-7 |

|---|---|

Molecular Formula |

C13H26ClNO4 |

Molecular Weight |

295.80 g/mol |

IUPAC Name |

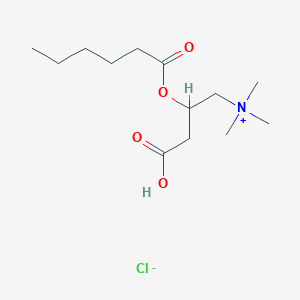

3-hexanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H |

InChI Key |

DTHGTKVOSRYXOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Pictograms |

Irritant |

Synonyms |

hexanoylcarnitine hexanoylcarnitine chloride, (+-)-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Caproylcarnitine chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

DL-Caproylcarnitine chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or amines.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

DL-Caproylcarnitine chloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

Biology: Employed in cell culture media to enhance cell membrane permeability.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of DL-Caproylcarnitine chloride involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged components of cell membranes, altering their permeability. This interaction can facilitate the transport of other molecules across the membrane, making it useful in drug delivery and other applications.

Comparison with Similar Compounds

Similar Compounds

Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.

Uniqueness

DL-Caproylcarnitine chloride is unique due to its specific structure, which imparts distinct hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring emulsification or dispersion, setting it apart from other quaternary ammonium compounds.

Q & A

Q. What analytical techniques are recommended for characterizing DL-Caproylcarnitine chloride in purity assessment?

To assess purity, use a combination of high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) can validate molecular weight. Ensure calibration with certified reference standards and report relative standard deviations (RSD) for reproducibility . For trace impurities, employ gas chromatography-mass spectrometry (GC-MS) with derivatization protocols to enhance volatility .

Q. How should researchers design a synthesis protocol for DL-Caproylcarnitine chloride to ensure reproducibility?

Follow a stepwise approach:

- Reagent selection : Use anhydrous conditions for acylation to avoid hydrolysis.

- Reaction monitoring : Track intermediates via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy.

- Purification : Optimize column chromatography (e.g., silica gel, gradient elution) or recrystallization solvents. Document all parameters (temperature, solvent ratios, catalyst loading) and validate reproducibility across three independent batches .

Q. What are the best practices for conducting a literature review on DL-Caproylcarnitine chloride’s metabolic roles?

Use Google Scholar with keywords like "DL-Caproylcarnitine chloride + metabolism + mitochondria" and filter by citation count to prioritize seminal studies. Cross-reference databases (PubMed, SciFinder) for mechanistic insights. Critically evaluate methodologies in existing papers—e.g., check if in vitro models (e.g., hepatocyte cultures) align with your research objectives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for DL-Caproylcarnitine chloride?

Perform comparative spectral analysis under standardized conditions (solvent, temperature, concentration). If discrepancies persist:

Q. What experimental designs are optimal for studying DL-Caproylcarnitine chloride’s stability under physiological conditions?

Conduct accelerated stability studies :

- Temperature/humidity stress : Incubate samples at 40°C/75% RH for 4 weeks.

- pH variation : Test stability in buffers (pH 2–9) mimicking biological environments.

- Analytical endpoints : Monitor degradation via HPLC-MS and quantify degradation products (e.g., free carnitine). Use Arrhenius kinetics to extrapolate shelf-life .

Q. How can researchers statistically address variability in DL-Caproylcarnitine chloride’s bioactivity assays?

Implement Design of Experiments (DOE) to identify confounding variables (e.g., cell passage number, serum batch). Use ANOVA with post-hoc Tukey tests to compare group means. For high variability, apply robust regression models or non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes and confidence intervals to contextualize biological significance .

Q. What strategies are effective for integrating DL-Caproylcarnitine chloride into mitochondrial uptake studies?

- Isolated mitochondria assays : Use radioisotope-labeled compounds (e.g., ¹⁴C-DL-Caproylcarnitine) to quantify uptake kinetics.

- Inhibitor controls : Test specificity with carnitine palmitoyltransferase (CPT) inhibitors.

- Data normalization : Express uptake relative to mitochondrial protein content or citrate synthase activity .

Methodological Guidance

How should researchers formulate hypothesis-driven questions about DL-Caproylcarnitine chloride’s role in lipid metabolism?

Apply the FFCCA framework :

- Feasible : “Does DL-Caproylcarnitine chloride enhance fatty acid β-oxidation in primary murine hepatocytes?”

- Focused/Complex : Avoid broad questions; instead, specify mechanisms (e.g., CPT1 activation).

- Arguable : Ensure the hypothesis can be challenged (e.g., “DL-Caproylcarnitine chloride does not alter acyl-CoA levels”) .

Q. What protocols are recommended for validating DL-Caproylcarnitine chloride’s interactions with mitochondrial enzymes?

Q. How can meta-analyses address gaps in DL-Caproylcarnitine chloride’s pharmacokinetic data?

Aggregate published pharmacokinetic parameters (e.g., t₁/₂, Cmax) and perform random-effects modeling to account for inter-study heterogeneity. Use funnel plots to detect publication bias and subgroup analyses to explore species-specific differences (e.g., rodents vs. humans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.